2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
This compound features a benzo[d]thiazole core substituted with a methyl group at position 2 and a carboxamide group at position 4. The carboxamide nitrogen is further linked to a pyridin-3-ylmethyl group, which bears a thiophen-3-yl substituent at position 5.
Properties
IUPAC Name |
2-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-12-22-17-3-2-14(7-18(17)25-12)19(23)21-9-13-6-16(10-20-8-13)15-4-5-24-11-15/h2-8,10-11H,9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSFSFOAXAOEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, including the formation of the benzo[d]thiazole core, the introduction of the pyridine and thiophene moieties, and the final coupling to form the carboxamide. Common synthetic routes may involve:
Formation of Benzo[d]thiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Pyridine and Thiophene Moieties: These can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Formation of Carboxamide: The final step involves the coupling of the intermediate with a suitable amine to form the carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyridine moieties can be oxidized under suitable conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
The query requests a detailed article focusing on the applications of two specific chemical compounds: 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetonitrile and 2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide . However, the search results do not provide sufficient information or case studies regarding these compounds.
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetonitrile
- Chemical Structure : This compound features a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl group and a thioether linkage.
- Potential Applications : While specific applications are not detailed in the results, compounds of this type often serve as bioactive molecules in medicinal chemistry, potentially acting as kinase inhibitors or anti-cancer agents.
This compound
- Chemical Structure : This compound includes a benzo[d]thiazole moiety and is linked to a thiophenyl-pyridine structure.
- Potential Applications : Similar to the first compound, derivatives of benzo[d]thiazole are known for their pharmacological properties, including anti-inflammatory and anticancer activities.
Medicinal Chemistry
Both compounds can be explored for their potential therapeutic effects. Research into similar structures has shown promise in targeting various diseases, particularly cancer and inflammatory conditions.
Development of Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is commonly associated with kinase inhibition. Investigating these compounds could lead to the development of novel kinase inhibitors, which are critical in cancer therapy.
Due to the lack of specific case studies provided in the search results, it would be beneficial to explore academic journals or databases such as PubMed or ScienceDirect for peer-reviewed articles discussing these compounds' biological activities and applications.
Mechanism of Action
The mechanism of action of 2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of specific enzymes, modulation of receptor activity, or interaction with DNA to inhibit replication or transcription.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Structural Differences and Implications
Core Heterocycles: The main compound’s benzo[d]thiazole core differs from tetrazole-oxadiazole hybrids () and pyridazine-thiophene systems (). Benzo[d]thiazoles are known for planar aromaticity, enhancing π-π stacking in protein binding, whereas tetrazoles () introduce polarity and hydrogen-bonding capacity .
Substituent Effects :
- The thiophen-3-yl group in the main compound may act as a bioisostere for the benzo[b]thiophen-3-yl in ’s HDAC6 inhibitor. Thiophene’s reduced steric bulk compared to benzothiophene could alter binding pocket interactions .
- The pyridin-3-ylmethyl linker in the main compound contrasts with the hydroxyethyl-piperazinyl-pyrimidine in Dasatinib (). The latter’s basic piperazine moiety enhances solubility and kinase affinity, whereas the pyridine-thiophene system may prioritize lipophilicity .
Carboxamide Variations :
- The main compound’s carboxamide is directly attached to the benzothiazole, unlike ’s isoxazole-3-carboxamide , which introduces an additional heterocycle. Isoxazoles are more rigid and may influence conformational stability in target binding .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The main compound’s molecular weight is likely ~400–420 g/mol (inferred from analogs like and ), placing it within Lipinski’s "rule of five" guidelines for drug-likeness.
- Solubility : Thiophene and pyridine groups may enhance aqueous solubility compared to purely aromatic systems (e.g., ’s trimethoxybenzylidene derivative) .
- Crystallinity : Crystallographic data for analogs (e.g., ) suggest that substituents like methyl or methoxy groups influence packing efficiency and melting points, which could correlate with bioavailability .
Q & A
Q. How does this compound compare structurally and functionally to analogs like N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide?
- Key Comparisons :
- Structural : The pyran ring in the analog may enhance solubility but reduce CNS penetration due to increased polarity.
- Functional : Thiophen-3-yl vs. thiophen-2-yl substitution alters π-π stacking with aromatic residues in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
